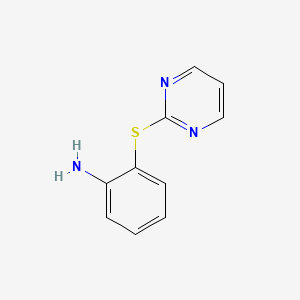

2-(Pyrimidin-2-ylsulfanyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrimidin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S. It is a derivative of aniline, where the aniline moiety is substituted with a pyrimidin-2-ylsulfanyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)aniline typically involves the reaction of 2-chloropyrimidine with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline acts as a nucleophile and displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, or halogenated anilines.

Aplicaciones Científicas De Investigación

2-(Pyrimidin-2-ylsulfanyl)aniline is a chemical compound with the molecular formula C10H9N3S. It contains a pyrimidin-2-ylsulfanyl group attached to an aniline structure and is categorized as an aryl sulfide and a heterocyclic compound due to the pyrimidine ring. This compound has potential applications in medicinal chemistry and materials science.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Medicinal Chemistry: It acts as a lead compound for creating new treatments for specific diseases.

- Materials Science: It is used to synthesize advanced materials like polymers and nanomaterials because of its unique electronic properties.

- Biological Research: It helps in studying enzyme inhibitors and receptor modulators, enhancing the understanding of biochemical pathways.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: A nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

- Substitution: The aniline part can undergo electrophilic aromatic substitution reactions like nitration, sulfonation, or halogenation, typically requiring strong acids like sulfuric acid or nitric acid.

Mecanismo De Acción

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfanyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition of their activity. This compound may also modulate receptor function by binding to allosteric sites, thereby altering the receptor’s conformation and activity .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-ylsulfanyl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-(Thiazol-2-ylsulfanyl)aniline: Contains a thiazole ring instead of a pyrimidine ring.

2-(Benzothiazol-2-ylsulfanyl)aniline: Features a benzothiazole ring instead of a pyrimidine ring.

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)aniline is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The pyrimidine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, making this compound particularly useful in medicinal chemistry and materials science .

Actividad Biológica

2-(Pyrimidin-2-ylsulfanyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring and a sulfanyl group attached to an aniline structure, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an enzyme inhibitor, potentially blocking key pathways involved in disease processes. The compound may interfere with cellular signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that pyrimidine derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at varying concentrations .

Anticancer Activity

Compounds containing the pyrimidine structure have been extensively studied for their anticancer properties. In particular, derivatives related to this compound have shown promise in targeting specific cancer cell lines. For example, some studies have indicated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Study on Antileishmanial Activity

A notable study investigated the antileishmanial effects of various pyrimidine derivatives, including those similar to this compound. The research demonstrated that certain derivatives exhibited potent activity against Leishmania species, showcasing a mechanism involving mitochondrial depolarization and ROS generation .

Evaluation of Dual Inhibition Properties

Another study focused on the synthesis and evaluation of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and other kinases. The results indicated that these compounds could effectively inhibit kinase activity, suggesting their potential use in cancer therapy .

Comparative Biological Activity Table

| Activity Type | Compound | Target Organism/Mechanism | Observed Effect |

|---|---|---|---|

| Antimicrobial | Pyrimidine Derivative | E. coli, S. aureus | MIC values < 200 µg/mL |

| Anticancer | Similar Derivative | Cancer Cell Lines | Induction of apoptosis |

| Antileishmanial | Pyrimidine Derivative | Leishmania species | Mitochondrial depolarization |

| Kinase Inhibition | Aniline Derivative | Mer Kinase | Dual inhibition observed |

Propiedades

IUPAC Name |

2-pyrimidin-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIKBSUZMROQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.